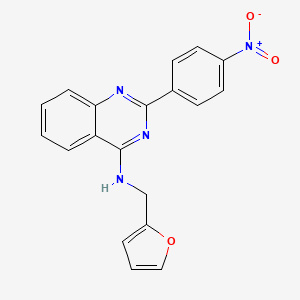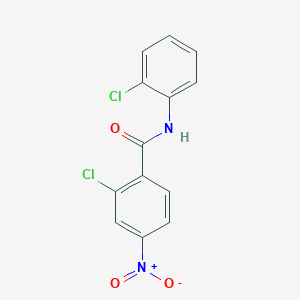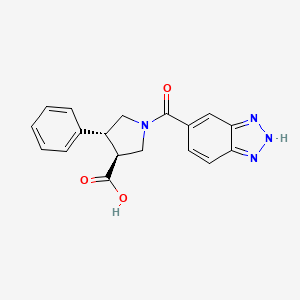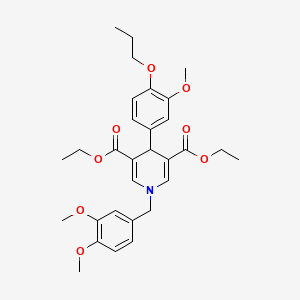![molecular formula C16H16N4O3 B5547231 2-[2-(3-methoxybenzylidene)hydrazino]-2-oxo-N-(2-pyridinylmethyl)acetamide](/img/structure/B5547231.png)
2-[2-(3-methoxybenzylidene)hydrazino]-2-oxo-N-(2-pyridinylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to a class of chemicals known for their complex molecular structures and potential for various applications due to their unique chemical and physical properties. Such molecules are often synthesized and analyzed for their potential in different fields, including materials science and pharmacology.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step chemical reactions, starting from basic organic or inorganic substrates to form more complex structures. For example, 2-(2-(2-hydroxybenzyliden) hydrazinyl)-2-oxo-N-(pyridine-2-yl) acetamide complexes with metals like Ni(II) and Co(II) have been prepared and structurally proven through elemental, DFT, and spectral analysis (Ibrahim, El‐Reash, & Yaseen, 2016).
Molecular Structure Analysis
Detailed structural characterization is essential for understanding the properties of such compounds. The structure often determines the compound's reactivity, stability, and interaction with biological molecules. Techniques like X-ray diffraction, NMR spectroscopy, and computational methods like DFT are commonly used. For instance, mononuclear Cr(III), Mn (II), and Fe(III) complexes derived from similar hydrazone compounds have been isolated and characterized, providing insights into their molecular structures through IR spectra and DFT studies (2021).
Applications De Recherche Scientifique
Metal Complex Synthesis and Characterization
Research has been conducted on mononuclear Mn (II), Cr (III), and Fe (III) complexes of a related hydrazone compound, demonstrating their synthesis, spectral characterization, and the evaluation of their optical band gaps. These studies suggest potential applications in solar cells, highlighting the importance of these compounds in renewable energy technologies (Letters in Applied NanoBioScience, 2019).
Antimicrobial Activities
Several studies have focused on the synthesis of hydrazone compounds and their metal complexes, examining their antimicrobial properties against various pathogens. For instance, complexes of Ni(II) and Co(II) have been prepared and shown to possess DNA binding affinity and antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as pathogenic fungi (International Journal of Research, 2016).
Spectroscopic and Computational Analysis
Studies have also delved into the ligational behavior of hydrazone compounds, employing spectroscopic and computational analyses to understand their complex formation with metals like Cu(II). These insights are crucial for the development of new materials with tailored properties for various applications (Journal of Molecular Liquids, 2016).
Antimicrobial and Antifungal Agents
The search for new antimicrobial and antifungal agents has led to the synthesis of novel derivatives of 2-hydrazinyl-N-N, diphenyl acetamide, showing significant activity. These compounds are being explored for their potential as potent antimicrobial and antifungal agents (Journal of Pharmacy & Bioallied Sciences, 2015).
Synthesis and Characterization for NLO Properties
Research into pyridine-based hydrazone derivatives has revealed their rapid synthesis via ultrasonication and their structural confirmation through spectral analysis and X-ray crystallography. The exploration of their nonlinear optical (NLO) properties, molecular orbitals, and hydrogen bonding networks underscores their potential in materials science (Journal of Physics and Chemistry of Solids, 2021).
Safety and Hazards
Propriétés
IUPAC Name |
N'-[(E)-(3-methoxyphenyl)methylideneamino]-N-(pyridin-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c1-23-14-7-4-5-12(9-14)10-19-20-16(22)15(21)18-11-13-6-2-3-8-17-13/h2-10H,11H2,1H3,(H,18,21)(H,20,22)/b19-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNBJSKQTLHJGCJ-VXLYETTFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=NNC(=O)C(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=N/NC(=O)C(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(3-methoxyphenyl)methylideneamino]-N-(pyridin-2-ylmethyl)oxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{4-[methyl(3-methylbutyl)amino]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5547152.png)
![3-[5-(4-chlorophenyl)-2-furyl]-2-cyanoacrylamide](/img/structure/B5547153.png)
![1-{1-[4-(3-hydroxy-3-methylbutyl)benzoyl]-3-piperidinyl}-2-pyrrolidinone](/img/structure/B5547168.png)
![N-[(3R*,4S*)-4-cyclopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-2-methoxynicotinamide](/img/structure/B5547180.png)
![3-cyclohexyl-2-thioxo-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5547182.png)


![8-(morpholin-2-ylacetyl)-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5547210.png)

![1,9-dioxaspiro[5.5]undec-4-yl[2-(2-pyrimidin-2-yl-1,3-thiazol-4-yl)ethyl]amine](/img/structure/B5547223.png)
![2-({2-[(4-chlorophenoxy)acetyl]hydrazino}carbonyl)benzoic acid](/img/structure/B5547228.png)
![(1S*,5R*)-6-[(2,6-dimethoxy-3-pyridinyl)carbonyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5547237.png)
![9-ethyl-3,4-dimethyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5547244.png)